molecular formula C18H14N4S B2942095 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1203141-65-4

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2942095
CAS RN: 1203141-65-4
M. Wt: 318.4
InChI Key: ATZOQUVEHHBXPR-UHFFFAOYSA-N
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Description

“2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” is a novel compound that has been synthesized and characterized for various biological and pharmaceutical applications. It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as valuable heterocyclic scaffolds in organic synthesis and medicinal chemistry . These compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In one study, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .


Molecular Structure Analysis

The molecular formula of “2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” is C18H14N4S, and its molecular weight is 318.4. The structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Purine Analogues as Amplifiers of Phleomycin : This study discusses the reaction of imidazo[1,2-a]pyridine derivatives with various alkyl halides, including their activities as amplifiers of phleomycin against E. coli. The focus is on the chemical properties and synthesis of these compounds (Brown, Danckwerts, Grigg, & Iwai, 1979).
  • Crystal Correlation and Anticholinesterase Potential : This paper investigates imidazo[1,2-a]pyridine-based derivatives, highlighting their structural features through single crystal X-ray diffraction studies. These compounds are explored for their potential as acetylcholinesterase (AChE) inhibitors, relevant in the context of heart and circulatory failure treatments (Kwong et al., 2019).

Antimicrobial Applications

  • Antimicrobial Agents Synthesis : This research synthesizes new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, testing their antimicrobial activities against various bacteria including Staphylococcus aureus. The study observes that the substituents on the phenyl groups influence the antimicrobial activity of these derivatives (Al‐Tel & Al‐Qawasmeh, 2010).

Antiviral and Antitumor Effects

  • Inhibitors of Human Rhinovirus : This paper discusses the design and preparation of imidazo[1,2-a]pyridines as antiviral agents, specifically as inhibitors of human rhinovirus. The study focuses on the stereospecific synthesis and the antiviral activity of these compounds (Hamdouchi et al., 1999).
  • New Benzimidazoles and Their Antitumor Effects : This study synthesizes a series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives with a benzimidazole moiety. These compounds are evaluated for their antitumor activity against various cancer cell lines, demonstrating significant results (El‐All et al., 2015).

Miscellaneous Applications

  • Synthesis of Novel Compounds : Discusses the synthesis of novel imidazo[1,2-a]pyrimidine compounds, detailing the process and characterizing the structures by NMR and IR techniques. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Liu, 2013).
  • Preparation of 2-Aminopyridines : This paper describes various methods for producing 2-aminopyridines, a key precursor for the construction of the imidazo[1,2-a]pyridine structure. The study highlights a novel method for direct oxidizing of the methyl group in these compounds, offering a more efficient approach (Lifshits, Ostapchuk, & Brel, 2015).

Future Directions

The future directions for “2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse bioactivity, these compounds could be further optimized and evaluated for their potential as therapeutic agents .

properties

IUPAC Name

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOQUVEHHBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine

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